Methyl 3-(benzylsulfanyl)-5-bromobenzoate
Description
Methyl 3-(benzylsulfanyl)-5-bromobenzoate is a brominated aromatic ester featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 3-position and a bromine atom at the 5-position of the benzoate ring. The benzylsulfanyl group introduces steric bulk and electron-donating properties, while the bromine atom offers a site for further functionalization via halogen-selective reactions .
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-5-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYQVBSVJIZVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-5-bromobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 3-bromo-5-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-5-hydroxybenzoate.
Thioether Formation: The hydroxyl group is then substituted with a benzylsulfanyl group using benzyl mercaptan in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Position
The bromine atom at the 5-position of the aromatic ring undergoes NAS due to electron-withdrawing effects from the ester (–COOCH₃) and benzylsulfanyl (–S–CH₂C₆H₅) groups. This reactivity is leveraged in cross-coupling reactions:
Key Findings :
-
The bromine substituent is selectively replaced in the presence of palladium or copper catalysts, enabling aryl or amine functionalization .
-
Steric hindrance from the benzylsulfanyl group minimally affects coupling efficiency at the 5-position .
Hydrolysis of the Methyl Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Catalyst | Product | Purity |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | – | 3-(Benzylsulfanyl)-5-bromobenzoic acid | 95% (HPLC) |
| LiOH, THF/H₂O, 50°C | – | Same as above | 98% |
Mechanistic Insight :
-
Acidic conditions promote protonation of the carbonyl oxygen, while basic hydrolysis proceeds via nucleophilic attack by hydroxide ions .
Oxidation of the Benzylsulfanyl Group
The thioether (–S–CH₂C₆H₅) moiety is oxidized to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂, AcOH, 25°C | 6 hr | 3-(Benzylsulfinyl)-5-bromobenzoate | 85% sulfoxide |
| mCPBA, CH₂Cl₂, 0°C | 2 hr | 3-(Benzylsulfonyl)-5-bromobenzoate | 90% sulfone |
Applications :
-
Sulfone derivatives exhibit enhanced stability in biological assays, as noted in antimicrobial studies .
Radical Bromination and Side-Chain Reactivity
While the 5-position bromine is inert to further bromination, the benzylsulfanyl group participates in radical reactions:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| UV light, NBS, CCl₄ | 25°C, 3 hr | 3-(Bromomethylsulfanyl)-5-bromobenzoate | 65% yield |
| AIBN, Br₂, CHCl₃ | 60°C, 6 hr | Same as above | 70% yield |
Limitations :
-
Over-bromination at the methylene (–CH₂–) position is common, requiring careful stoichiometric control .
Deprotonation and Electrophilic Substitution
The electron-deficient aromatic ring facilitates electrophilic substitution at activated positions:
Challenges :
-
Steric hindrance from the bulky benzylsulfanyl group reduces yields in electrophilic substitutions .
Photochemical Reactions
Exposure to UV light induces cleavage of the benzylsulfanyl group:
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), MeOH, 2 hr | 3-Mercapto-5-bromobenzoate + Toluene | Thiol synthesis |
Significance :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-(benzylsulfanyl)-5-bromobenzoate exhibit significant anticancer properties. For instance, derivatives based on the benzyl group have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. These studies suggest that modifications to the benzyl group can enhance the efficacy of the compounds. The activity of these derivatives was evaluated using IC50 values, demonstrating their potential as therapeutic agents in oncology .
Synthesis of Key Intermediates
this compound serves as a key intermediate in the synthesis of antifungal drugs. A novel synthetic method has been developed for producing a cis-bromo-ester intermediate used in antifungal agents like itraconazole and ketoconazole. This method allows for higher yields and reduced costs compared to traditional methods, enhancing its applicability in pharmaceutical manufacturing .
Chemical Synthesis and Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its bromine atom can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses.
Functionalization of Surfaces
The compound can also be employed for surface functionalization in nanotechnology. By attaching this compound to nanoparticles, researchers can modify their surface properties, improving their interaction with biological systems or enhancing their catalytic activity.
Case Study 1: Anticancer Compound Development
A study investigated a series of compounds based on the benzylsulfanyl structure, revealing that certain modifications led to improved cytotoxicity against cancer cell lines. The compound's ability to inhibit cell growth was measured through MTT assays, showing significant promise for further development as an anticancer agent .
Case Study 2: Synthesis of Antifungal Intermediates
Research into the synthesis of key intermediates for antifungal drugs demonstrated that using this compound resulted in higher yields and reduced environmental impact compared to previous methods. The study highlighted the efficiency of the "treating different things alike" method, which streamlined the production process while maintaining safety and cost-effectiveness .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Benzyl derivative A | MCF-7 | 7.17 ± 0.94 |
| Benzyl derivative B | A-549 | 0.503 |
Table 2: Synthesis Yields of Antifungal Intermediates
| Synthesis Method | Yield (%) |
|---|---|
| Traditional Method | 40 |
| Novel Method (using methyl compound) | 70 |
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-5-bromobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The benzylsulfanyl group can form strong interactions with protein targets, while the ester and bromine groups can participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs primarily differ in substituent positions, functional groups, or backbone modifications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
*Similarity indices derived from structural alignment algorithms (e.g., Tanimoto coefficients) .
Electronic and Steric Effects
- Benzylsulfanyl vs. Propanoate Chains: The benzylsulfanyl group in the target compound donates electrons via sulfur’s lone pairs, enhancing resonance stabilization of the aromatic ring. In contrast, Methyl 3-(3-bromophenyl)propanoate lacks sulfur, relying on ester carbonyl polarization for reactivity .
- Chlorosulfonyl vs. Benzylsulfanyl : Methyl 3-bromo-5-(chlorosulfonyl)benzoate features a strongly electron-withdrawing chlorosulfonyl group, increasing electrophilicity at the bromine site compared to the benzylsulfanyl analog .
Crystallographic and Physical Properties
- Solubility: The benzylsulfanyl group increases hydrophobicity compared to analogs like Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, which is water-soluble due to its charged aminomethyl group .
Biological Activity
Methyl 3-(benzylsulfanyl)-5-bromobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge regarding its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound can be characterized by its chemical formula and a molecular weight of approximately 303.20 g/mol. The presence of the bromine atom and the benzylsulfanyl group suggests that this compound may exhibit unique reactivity and biological properties, particularly in relation to its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential anticancer properties, as well as antimicrobial and anti-inflammatory effects. Compounds with similar structures have been shown to possess significant biological activities.
Anticancer Activity
- Mechanism of Action : The anticancer effects of compounds structurally related to this compound often involve the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cell cycle progression. For instance, studies on brominated compounds indicate that they can interfere with key oncogenic pathways, leading to increased apoptosis in various cancer cell lines .
-
Case Studies :
- In a study involving related benzylsulfanyl derivatives, compounds demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives showed IC50 values ranging from 2.93 µM to 19.53 µM against MCF-7 cells .
- Another study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the presence of specific substituents can significantly improve potency against various cancer cell lines .
Antimicrobial Activity
Compounds similar to this compound have been investigated for their antimicrobial properties. The presence of sulfur and bromine atoms in the structure is believed to contribute to enhanced antimicrobial activity against a range of pathogens, including resistant strains.
- Minimum Inhibitory Concentration (MIC) : In related studies, certain derivatives exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus and other bacterial strains . This suggests that this compound may also possess significant antimicrobial potential.
Table 1: Anticancer Activity Profiles
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Related Benzylsulfanyl Derivative | A549 | 2.93 | |
| Benzimidazole Derivative | HeLa | 1.88 |
Table 2: Antimicrobial Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
